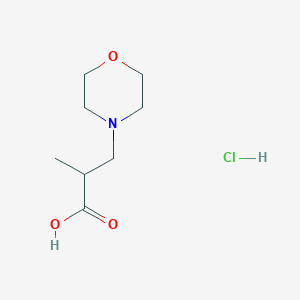
2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives, which are structurally related to the compound . Morpholine derivatives are known for their potential pharmacological activities, including antidepressive and cerebral-activating properties, as well as antitumor and antimicrobial activities .
Synthesis Analysis
The synthesis of morpholine derivatives typically involves multi-step reactions, including bromination, amination, cyclization, reduction, and acidification. For instance, the synthesis of indeloxazine hydrochloride, a compound with a morpholine moiety, was achieved by employing preferential crystallization and a catalytic amount of base in methanol . Another example is the synthesis of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, which involved N-alkylation followed by trichloroacetylation and hydrolysis, yielding an 88% overall yield . These methods highlight the complexity and efficiency of synthesizing morpholine derivatives.
Molecular Structure Analysis
The molecular structures of the synthesized morpholine derivatives were confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). For example, the structure of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol hydrochloride was confirmed by IR, 1H NMR, and MS spectra . The morpholine unit often adopts a chair conformation, which is a stable structure for cyclic amines .
Chemical Reactions Analysis
Morpholine derivatives undergo various chemical reactions, including nucleophilic addition of Grignard reagents to amino ketones, which leads to the formation of tertiary aminoalkanols that can be converted into hydrochlorides . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. The presence of the morpholine ring contributes to the basicity and nucleophilicity of these compounds. The hydrochloride salts of these derivatives typically exhibit good solubility in water and polar solvents, which is advantageous for pharmaceutical applications .
科学的研究の応用
Synthesis and Characterization
- 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is an intermediate for synthesizing biologically active heterocyclic compounds. Its structure, involving a morpholine ring and a hydrochloric acid salt, stabilizes through hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
- It has been used in synthesizing various morpholine derivatives, showcasing the compound's versatility in creating different chemical structures (Hu Ai-xi, 2005).
Biological and Pharmaceutical Applications
- The compound has potential applications in synthesizing antidepressants, as some derivatives show significant antidepressive activity in preliminary studies (Tao Yuan, 2012).
- It is involved in synthesizing antimicrobial agents. Some morpholine derivatives synthesized using this compound have demonstrated antibacterial and antifungal effects, which are significant in the medical field (Isakhanyan et al., 2014).
- It has been used in the synthesis of compounds with antihypoxic effects, indicating its role in creating drugs that could potentially treat conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).
Chemical and Industrial Applications
- The compound serves as a key intermediate in the synthesis of complex chemical structures, demonstrating its utility in diverse synthetic pathways (Zhao et al., 2009).
- It is involved in the synthesis of serotonin reuptake inhibitors, indicating its significance in developing psychiatric medication (Noguchi et al., 2000).
特性
IUPAC Name |
2-methyl-3-morpholin-4-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-7(8(10)11)6-9-2-4-12-5-3-9;/h7H,2-6H2,1H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXVHGVQSOVEGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)
![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)





![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)
